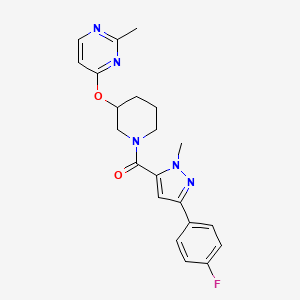

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-14-23-10-9-20(24-14)29-17-4-3-11-27(13-17)21(28)19-12-18(25-26(19)2)15-5-7-16(22)8-6-15/h5-10,12,17H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAWHGDLUWGDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, which can be synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

The piperidine ring can be synthesized separately and then linked to the pyrazole core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the multi-step synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Mecanismo De Acción

The mechanism of action of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it might inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Pyrimidine Hybrids

Example 76 ()

Compound: 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Structural similarities : Contains a pyrazole-pyrimidine core and fluorophenyl group.

- Key differences: Incorporates a chromenone system and morpholinomethyl-thiophene substituent instead of a piperidine-pryimidine linker.

- Properties: Molecular weight 531.3 g/mol, melting point 252–255°C. The chromenone system may confer fluorescence properties useful in imaging .

1-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ()

- Structural similarities : Features a pyrimidine ring and fluorophenyl group.

- Key differences: Uses a piperazine ring and thieno-triazolo-pyrimidine system, differing in ring saturation and heteroatom placement.

- Properties: The piperazine moiety enhances solubility compared to piperidine, while the thieno-triazolo system may increase planar rigidity .

Pyrazole-Methanone Derivatives

3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone ()

- Structural similarities: Shares a pyrazole-methanone scaffold.

- Key differences : Substituted with chlorophenyl and pyridyl groups; lacks the piperidine-pryimidine linkage.

- Chlorine’s higher electronegativity vs. fluorine may reduce metabolic stability .

(1-Phenyl-1H-pyrazol-4-yl)methanol Derivatives ()

Actividad Biológica

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone represents a novel class of pyrazole derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a pyrazole ring linked to a piperidine moiety, which is further substituted with a methylpyrimidine group. Its structural formula is represented as:

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrazole derivatives, suggesting that this compound may also exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related pyrazole derivative demonstrated a 70% cell death rate in metastatic colon cancer cells, indicating the potential for inducing apoptosis and necrosis in tumor cells .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of autophagy and cell cycle arrest. For example, compounds structurally similar to the one have been shown to induce autophagy in treated cells, leading to increased apoptosis rates .

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Induces significant cell death in cancer cell lines (e.g., colon cancer) |

| Autophagy Induction | Promotes autophagic cell death alongside apoptosis |

| Cell Cycle Arrest | Causes G0/G1 and S phase arrest in treated cells |

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related pyrazole compounds found that specific derivatives induced apoptosis in colorectal cancer cells through autophagy mechanisms. The study reported that two compounds exhibited higher potency than standard treatments like 5-FU, with significant increases in total apoptotic and necrotic cell populations .

Study 2: Anti-Tubercular Activity

Another research effort investigated the anti-tubercular properties of various pyrazole derivatives. Although not directly related to the compound , findings suggest that modifications to the pyrazole structure can enhance activity against Mycobacterium tuberculosis, indicating a broad spectrum of biological activity within this chemical class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazole intermediates are prepared via cyclocondensation of hydrazines with β-diketones or via Baker-Venkataram rearrangements (e.g., refluxing with phenyl hydrazine in ethanol/acetic acid) . Purification often employs silica gel chromatography or recrystallization from methanol/ethanol, with yields ranging from 45%–70% depending on substituent reactivity . Key factors include stoichiometric ratios of reactants, temperature control (reflux at 80–120°C), and acid catalysis (glacial acetic acid) to minimize side products.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for determining molecular conformation (e.g., dihedral angles between pyrazole, piperidine, and pyrimidine rings) . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and confirms regioselectivity .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. For example:

- Assay variability : Compare MIC (Minimum Inhibitory Concentration) values across standardized models (e.g., Staphylococcus aureus vs. E. coli in broth microdilution assays).

- Substituent effects : Fluorine at the 4-position enhances lipophilicity and membrane penetration, but methoxy groups may reduce potency due to steric hindrance .

- Cell models : Test primary cells vs. immortalized lines (e.g., RAW264.7 macrophages for anti-inflammatory activity) to assess translational relevance .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Use a split-plot design to assess absorption, distribution, metabolism, and excretion (ADME):

- In vitro : Caco-2 cell monolayers for permeability; liver microsomes for metabolic stability (CYP450 isoforms) .

- In vivo : Rodent studies with staggered dosing (e.g., 1–50 mg/kg) and LC-MS/MS plasma analysis. Include control groups to normalize for inter-subject variability .

- Data normalization : Apply AUC (Area Under Curve) and t₁/₂ (half-life) calculations to compare bioavailability across analogs .

Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance target selectivity?

- Methodological Answer :

- Core scaffold : The pyrazole-piperidine-methanone framework is critical for binding kinases (e.g., JAK/STAT). Modifications to the pyrimidinyloxy group (e.g., replacing 2-methyl with trifluoromethyl) alter steric and electronic interactions .

- Substituent libraries : Synthesize derivatives with halogens (Cl, F), alkoxy groups, or heterocycles (e.g., morpholine) at the 4-fluorophenyl position. Test against recombinant enzymes (IC₅₀ assays) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to ATP pockets .

Data Analysis & Reproducibility

Q. What strategies mitigate variability in crystallographic data for this compound?

- Methodological Answer :

- Crystal growth : Optimize solvent polarity (e.g., ethanol/water mixtures) and slow evaporation rates to improve diffraction quality .

- Hydrogen bonding : Stabilize packing via O–H⋯N interactions (e.g., phenolic OH groups forming bonds with pyridine N atoms) .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives to confirm bond lengths/angles .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process controls : Monitor reaction progress via TLC or in-line FTIR.

- Purification protocols : Standardize recrystallization solvents (e.g., methanol for polar impurities) and column chromatography gradients (e.g., hexane/ethyl acetate) .

- Quality checks : Use HPLC-PDA (Photodiode Array) to quantify purity (>95%) and identify byproducts (e.g., unreacted hydrazine) .

Environmental & Safety Considerations

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Methodological Answer :

- Fate studies : Use OECD 308/309 guidelines to measure biodegradability in water/soil matrices. Track metabolites via HRMS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (growth inhibition) at environmentally relevant concentrations (0.1–10 ppm) .

- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products (e.g., demethylation or piperidine ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.